MS432

PROTAC MEK1/2 Cancer

MS432 (Compound 23) is the first-in-class VHL-recruiting MEK1/2 PROTAC degrader. Unlike ATP-competitive inhibitors (e.g., PD0325901) that only block kinase activity, MS432 eliminates the entire MEK1/2 protein, abolishing both catalytic and scaffolding functions—critical for overcoming adaptive resistance in BRAF/RAS-mutant cancers. Validated DC50 values (MEK1: 31 nM, MEK2: 17 nM in HT-29; MEK1: 18 nM, MEK2: 11 nM in COLO 205) and demonstrated in vivo bioavailability make it the irreplaceable benchmark for MEK degradation research. Pair with MS432N (inactive epimer) as the essential VHL-dependent negative control.

Molecular Formula C50H65F3IN7O6S
Molecular Weight 1076.1 g/mol
Cat. No. B1193141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS432
SynonymsMS432;  MS-432;  MS 432; 
Molecular FormulaC50H65F3IN7O6S
Molecular Weight1076.1 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)O
InChIInChI=1S/C50H65F3IN7O6S/c1-31(33-16-18-34(19-17-33)45-32(2)56-30-68-45)57-48(65)41-28-36(62)29-61(41)49(66)46(50(3,4)5)59-42(63)15-12-10-8-6-7-9-11-13-24-55-25-14-26-67-60-47(64)37-21-22-38(51)43(53)44(37)58-40-23-20-35(54)27-39(40)52/h16-23,27,30-31,36,41,46,55,58,62H,6-15,24-26,28-29H2,1-5H3,(H,57,65)(H,59,63)(H,60,64)/t31-,36+,41-,46+/m0/s1
InChIKeyKCBAMQOKOLXLOX-BSZYMOERSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MS432: First-in-Class MEK1/2 PROTAC Degrader for Cancer and MAPK Pathway Research


MS432 (Compound 23) is a first-in-class, VHL-recruiting proteolysis-targeting chimera (PROTAC) degrader specifically designed to target mitogen-activated protein kinase kinases 1 and 2 (MEK1/2) for ubiquitination and subsequent proteasomal degradation [1]. Unlike traditional small-molecule inhibitors that block catalytic activity, MS432 eliminates the entire protein, offering a novel approach to overcome resistance mechanisms associated with MEK inhibition [2].

Why Generic MEK Inhibitors Cannot Substitute for MS432 in Advanced Research


Traditional MEK inhibitors, such as the clinical-stage PD0325901 (mirdametinib) from which MS432 is derived, solely inhibit kinase activity but fail to address protein scaffolding functions and adaptive resistance driven by MEK reactivation or bypass signaling [1]. Furthermore, other MEK1/2 PROTACs in development, like MS928, MS934, and MS910, exhibit distinct degradation potencies, pharmacokinetic profiles, and selectivity windows that preclude direct functional substitution without altering experimental outcomes [2]. MS432's unique degradation profile, established in vivo bioavailability, and extensive characterization as the first-in-class tool compound make it an irreplaceable reference point for studies specifically requiring VHL-dependent MEK1/2 depletion.

MS432 Comparative Performance Data: Degradation Potency, Selectivity, and Pharmacokinetics


MS432 vs. PD0325901: Target Elimination versus Inhibition

MS432 achieves complete elimination of MEK1 and MEK2 proteins, whereas its parent inhibitor, PD0325901, only inhibits their kinase activity. In kinase inhibition assays, MS432 exhibits an IC50 of 1500 nM for MEK1 and 590 nM for MEK2, which are significantly higher than PD0325901's reported IC50 of 0.33 nM for both MEK1 and MEK2, demonstrating that MS432's functional mechanism is decoupled from direct kinase inhibition [1][2][3].

PROTAC MEK1/2 Cancer Degradation

MS432 vs. MS432N: Degrader-Dependent Antiproliferative Activity

The antiproliferative effects of MS432 are critically dependent on its degrader function, as demonstrated by direct comparison with its inactive epimer negative control, MS432N (Compound 24), which lacks the ability to recruit the VHL E3 ligase. MS432 inhibited colorectal cancer and melanoma cell proliferation much more effectively than MS432N, and this effect was phenocopied by MEK1/2 knockdown, confirming on-target degradation as the primary mechanism [1].

PROTAC MEK1/2 Cancer Negative Control

MS432 vs. Next-Generation MEK1/2 PROTACs (MS928, MS934, MS910): Distinct Degradation Potency Profile

MS432 serves as the benchmark first-in-class VHL-recruiting MEK1/2 degrader, exhibiting a unique degradation potency profile across multiple cell lines. Subsequent SAR optimization yielded improved degraders MS928 (Compound 24) and MS934 (Compound 27), as well as the CRBN-recruiting MS910 (Compound 50), each with distinct DC50 values [1]. In HT-29 colorectal cancer cells, MS432 degrades MEK1 with a DC50 of 31 nM and MEK2 with a DC50 of 17 nM, whereas MS928 achieves DC50s of 18 nM (MEK1) and 8 nM (MEK2), and MS934 achieves 18 nM (MEK1) and 9 nM (MEK2) [2][3]. The CRBN-recruiting MS910 shows lower potency with DC50s of 118 nM (MEK1) and 55 nM (MEK2) [3].

PROTAC MEK1/2 SAR Degradation

MS432 vs. PD0325901: In Vivo Plasma Exposure and Bioavailability

MS432 demonstrates favorable in vivo pharmacokinetic properties that are essential for preclinical efficacy studies. In mice, MS432 displays good plasma exposure levels that are approximately 3- to 20-fold higher than its GI50 values in tested cancer cell lines, indicating sufficient free drug concentrations to engage the target in vivo [1]. This contrasts with PD0325901, which, despite being an orally bioavailable inhibitor, does not degrade MEK1/2 proteins and thus cannot be used to study degradation-dependent effects in vivo. Additionally, subsequent MEK1/2 degraders like MS934 were reported to have improved plasma exposure relative to MS432, but MS432 remains the only first-in-class degrader with published in vivo PK characterization at the time of its disclosure [2].

Pharmacokinetics PROTAC MEK1/2 In Vivo

MS432 Global Proteomic Selectivity: MEK1/2-Specific Degradation

MS432 demonstrates high selectivity for MEK1 and MEK2 in global proteomic profiling studies, with minimal off-target degradation events. This selectivity profile is a critical feature for a chemical probe intended for mechanistic studies [1]. In contrast, many other PROTACs, particularly early-generation degraders, can exhibit 'hook effect' or off-target degradation due to promiscuous E3 ligase recruitment. The parent inhibitor PD0325901, while selective for MEK1/2 as an inhibitor, does not eliminate the target protein and may lead to compensatory upregulation or kinase rewiring. MS432's proteome-wide selectivity profile has been rigorously established, making it a more reliable tool for dissecting MEK1/2-specific functions in cellular signaling.

Selectivity Proteomics PROTAC MEK1/2

MS432 vs. Folate-MS432: Non-Targeted versus Targeted Delivery

MS432 is a non-targeted, VHL-recruiting MEK1/2 degrader, whereas Folate-MS432 is a folate receptor (FOLR1)-targeted conjugate designed to deliver the degrader selectively to cancer cells overexpressing FOLR1. Folate-MS432 degrades MEKs in a FOLR1-dependent manner, with reported degradation activity in folate receptor-positive cells. However, MS432 remains the foundational degrader from which targeted variants are derived, and its broad applicability across cell types makes it the appropriate choice for studies not requiring cell-type-specific delivery [1].

PROTAC Targeted Delivery MEK1/2 Folate Receptor

MS432 Recommended Use Cases for Academic and Biopharma Research


Validation of MEK1/2 Degradation as a Therapeutic Strategy in MAPK-Driven Cancers

Use MS432 as the reference PROTAC to demonstrate that elimination of MEK1/2 protein (rather than mere inhibition) is required for sustained suppression of ERK signaling and induction of apoptosis in BRAF-mutant or RAS-mutant cancer models [1]. The compound's well-characterized DC50 values and in vivo bioavailability support its use in both cell-based and mouse xenograft studies. Include the negative control MS432N to confirm VHL-dependent mechanism of action.

Investigating Non-Catalytic Scaffolding Functions of MEK1/2

Employ MS432 to deplete MEK1/2 proteins and thereby distinguish between kinase-dependent signaling and scaffolding roles in the MAPK pathway. Compare phenotypes to those obtained with ATP-competitive inhibitors like PD0325901, which preserve the MEK1/2 scaffold and may sustain protein-protein interactions [2]. This application is critical for understanding resistance mechanisms to kinase inhibitors.

Benchmarking Novel MEK1/2 PROTACs and Structure-Activity Relationship (SAR) Studies

Utilize MS432 as the foundational benchmark for evaluating the degradation potency, selectivity, and pharmacokinetic properties of next-generation MEK1/2 degraders. Its published DC50 values across multiple cell lines (HT-29, COLO 205, UACC257, SK-MEL-28) and in vivo plasma exposure data provide a robust reference for comparative analysis [3].

Chemical Biology Studies of VHL E3 Ligase Recruitment

MS432 serves as a model compound for investigating the efficiency and context-dependence of VHL-mediated protein degradation. By using MS432 and its inactive epimer MS432N, researchers can control for any non-specific effects of the PROTAC chemical backbone while dissecting the requirements for ternary complex formation and ubiquitination [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS432

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.